

Application Notes and Protocols for the Quantification of Dasatinib in Biological Samples

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Compound of Interest

Compound Name: *Diversoside*

Cat. No.: *B1163461*

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Introduction

Dasatinib is a potent oral multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2] It functions by inhibiting the BCR-ABL kinase and SRC family kinases, which are crucial for the proliferation of cancer cells.[1][2] Monitoring the concentration of Dasatinib in biological samples is essential for therapeutic drug monitoring, pharmacokinetic (PK) studies, and ensuring optimal treatment efficacy and safety. This document provides detailed protocols for the quantification of Dasatinib in plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method.[3]

I. Bioanalytical Method using LC-MS/MS

This section outlines a validated LC-MS/MS method for the determination of Dasatinib in plasma.

1. Principle

The method involves the extraction of Dasatinib and an internal standard (IS) from a plasma matrix, followed by chromatographic separation and detection by tandem mass spectrometry. The quantification is typically performed using the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[4]

2. Materials and Reagents

- Dasatinib reference standard
- Dasatinib-d8 (or other suitable stable isotope-labeled internal standard)[4]
- HPLC-grade Methanol[3]
- HPLC-grade Acetonitrile[5]
- Formic acid[5]
- Ammonium acetate[3]
- Methyl tert-butyl ether (MTBE)[3]
- Human plasma (with anticoagulant, e.g., heparin)
- Deionized water

3. Equipment

- Liquid Chromatography system (e.g., UPLC or HPLC)
- Tandem Mass Spectrometer with an electrospray ionization (ESI) source[5]
- Analytical column (e.g., C18 or Phenyl-Hexyl)[4][6]
- Vortex mixer
- Centrifuge
- Sample concentrator (e.g., vacuum or nitrogen evaporator)
- Calibrated pipettes

II. Experimental Protocols

1. Preparation of Stock and Working Solutions

- Stock Solution (1 mg/mL): Accurately weigh and dissolve Dasatinib reference standard in a suitable solvent like DMSO or Methanol to obtain a final concentration of 1 mg/mL.[3]
- Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of Dasatinib-d8 in a similar manner.
- Working Solutions: Prepare serial dilutions of the Dasatinib stock solution in 50% methanol (or another suitable solvent) to create working solutions for calibration standards and quality control (QC) samples.

2. Preparation of Calibration Standards and Quality Control (QC) Samples

- Spike blank human plasma with the appropriate working solutions to obtain a series of calibration standards. A typical calibration curve range is 1.00 to 1000 ng/mL.[6]
- Prepare QC samples at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC). For example, 2 ng/mL (LQC), 36 ng/mL (MQC), and 72 ng/mL (HQC).[3]

3. Sample Preparation (Protein Precipitation Method)

Protein precipitation is a common, simple, and rapid sample preparation technique.[4]

- To a 200 μ L aliquot of plasma sample (calibration standard, QC, or study sample), add 50 μ L of the internal standard working solution.
- Add a protein precipitating agent, such as 200 μ L of acetonitrile or a methanolic formic acid solution.[4][5]
- Vortex the mixture for approximately 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the samples at a high speed (e.g., 5500 rpm for 10 minutes) to pellet the precipitated proteins.[4]
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Inject an aliquot (e.g., 5-20 μ L) of the supernatant directly into the LC-MS/MS system.[4][5]

4. Sample Preparation (Liquid-Liquid Extraction Method)

Liquid-liquid extraction (LLE) can provide a cleaner sample extract compared to protein precipitation.[3]

- To a 180 μ L aliquot of plasma, add 20 μ L of the IS working solution and briefly vortex.[3]
- Add 2 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[3]
- Vortex the mixture for several minutes, followed by centrifugation (e.g., 3000 rpm for 20 minutes) to separate the organic and aqueous layers.[3]
- Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.[3]
- Reconstitute the dried residue in a suitable volume (e.g., 180 μ L) of the mobile phase or a mixture of methanol and ammonium acetate solution.[3]
- Inject an aliquot into the LC-MS/MS system.

5. LC-MS/MS Instrument Conditions

- Liquid Chromatography:
 - Column: A C18 column (e.g., Waters Atlantis dC18, 75 x 4.6 mm, 3.5 μ m) is often used.[4]
 - Mobile Phase: A common mobile phase is a mixture of an aqueous component (e.g., 0.1% formic acid or 5mM ammonium acetate) and an organic solvent like methanol or acetonitrile.[3][7] The separation can be achieved using either an isocratic or gradient elution.[5][6]
 - Flow Rate: Typically in the range of 0.4 - 0.8 mL/min.[5][7]
 - Column Temperature: Maintained at around 40°C.[7]
- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.[5]

- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Dasatinib: m/z 488.1 > 401.1[4]
 - Dasatinib-d8 (IS): m/z 496.15 > 406.1[4]

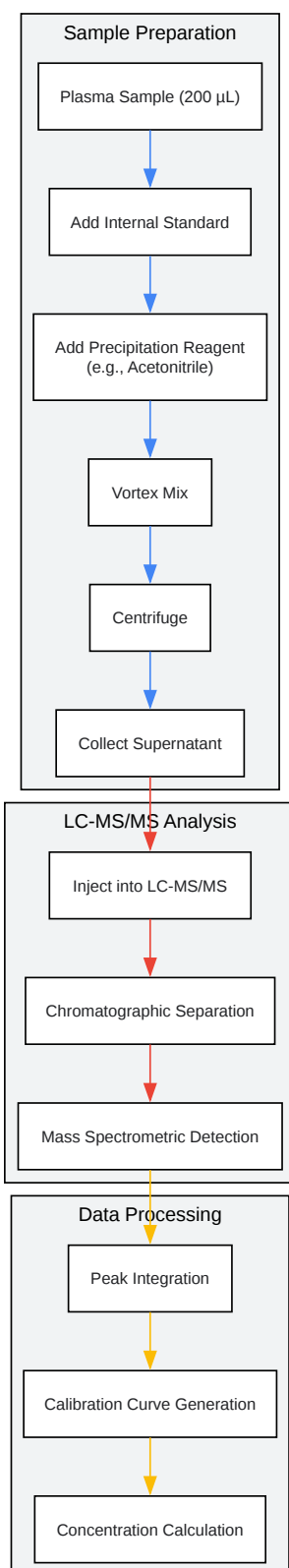
III. Method Validation Summary

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA).[8]
Key validation parameters are summarized below.

Parameter	Typical Range/Value
Linearity Range	1 - 1000 ng/mL[6]
Correlation Coefficient (r^2)	> 0.99
Lower Limit of Quantification (LLOQ)	1 - 10 ng/mL[4][5]
Intra-day Precision (%CV)	< 5.3%[6]
Inter-day Precision (%CV)	< 8%[5]
Accuracy (% Bias)	Within $\pm 9.0\%$ of nominal values[6]
Recovery	> 79%[6]
Matrix Effect	Minimal when using a stable isotope-labeled IS[4]

IV. Visualizations

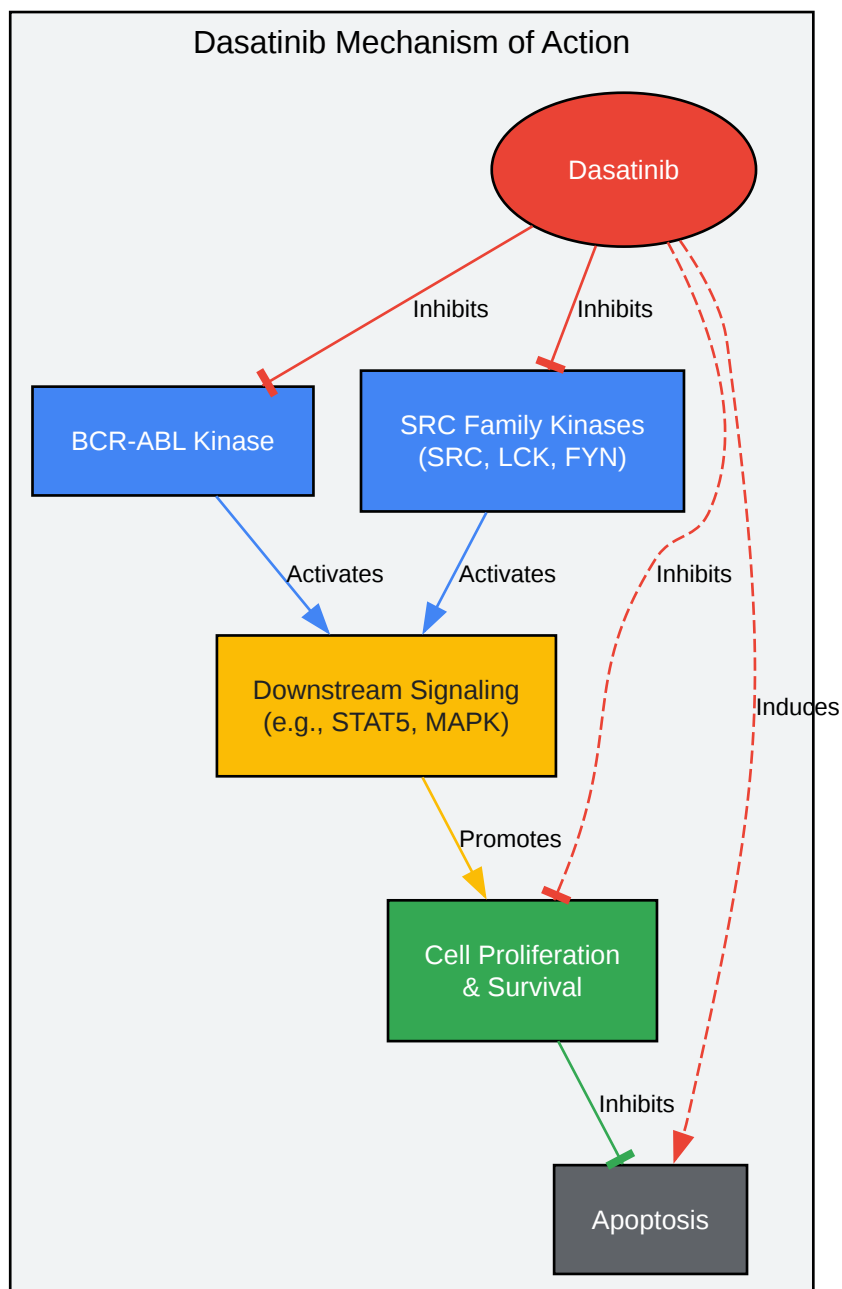
1. Experimental Workflow



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Workflow for Dasatinib quantification in plasma.

2. Dasatinib Signaling Pathway



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Simplified signaling pathway of Dasatinib.

V. Conclusion

The described LC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of Dasatinib in biological samples. Proper validation of the method is crucial to ensure the reliability of the data for clinical and research applications. The provided protocols and validation data serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of Dasatinib.

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